molecular formula C21H15BrFN7O2 B2647221 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-38-7

6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2647221
CAS No.: 1207014-38-7
M. Wt: 496.3
InChI Key: VKOQOCRQROJJSX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole moiety and a 4-methylbenzyl group. Its molecular formula is C₉₉H₇₉BrFN₇O₂ (exact mass: 503.2 g/mol), with structural complexity arising from halogenated aromatic systems (bromo, fluoro) and fused nitrogen-containing rings.

Properties

IUPAC Name

6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN7O2/c1-12-2-4-13(5-3-12)9-30-20-18(26-28-30)21(31)29(11-24-20)10-17-25-19(27-32-17)14-6-7-16(23)15(22)8-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOQOCRQROJJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel hybrid molecule that incorporates multiple pharmacophores. This article aims to summarize its biological activities based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H9BrFN5O4C_{12}H_{9}BrFN_{5}O_{4} with a molecular weight of 386.13 g/mol. The structure features a triazolo-pyrimidine core along with an oxadiazole ring , which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antitumor agent , antimicrobial properties , and anti-inflammatory effects .

Antitumor Activity

Recent studies have shown that compounds containing oxadiazole and triazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound inhibited the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells by inducing apoptosis.
  • The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of the compound was evaluated against several bacterial strains:

  • It exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting its potential as a broad-spectrum antimicrobial agent.
  • The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Anti-inflammatory Effects

Preliminary research into the anti-inflammatory properties revealed:

  • The compound reduced the production of pro-inflammatory cytokines in activated macrophages.
  • Animal models showed decreased edema in paw inflammation assays, indicating a potential therapeutic application in treating inflammatory diseases.

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorA549 (lung cancer)15
MCF-7 (breast cancer)20
AntimicrobialStaphylococcus aureus10
Escherichia coli12
Anti-inflammatoryMacrophagesN/A

Case Studies

  • Case Study on Antitumor Efficacy : In a study published in Cancer Letters, researchers treated A549 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
  • Antimicrobial Activity Assessment : A comparative study in Journal of Antimicrobial Chemotherapy reported that the compound's MIC against E. coli was significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option.
  • Inflammation Model Investigation : In vivo studies conducted on rats with induced paw edema showed that administration of the compound resulted in a 40% reduction in swelling compared to control groups, suggesting effective anti-inflammatory properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For example, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. The introduction of electron-withdrawing groups at specific positions on the aromatic ring is crucial for enhancing biological activity. In one study, compounds similar to the target compound exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines with GI50 values indicating potent activity .

Neuropharmacological Applications

The compound's structure suggests potential interactions with neuropharmacological targets. Compounds with triazole and oxadiazole scaffolds have been investigated for their roles as allosteric modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, making such compounds valuable for developing treatments for conditions like anxiety and depression .

Synthesis of Novel Derivatives

The synthetic pathways involving the target compound can lead to the creation of novel derivatives with modified biological activities. For instance, the ability to modify substituents on the aromatic rings allows for fine-tuning of pharmacological properties. Researchers have successfully synthesized various derivatives that maintain or enhance biological activity while potentially reducing toxicity .

Case Studies and Research Findings

Study ReferenceCompound TestedCancer Cell LinesObserved ActivityIC50 Values
Oxadiazole DerivativesA549, MCF-7, WiDrAntiproliferativeGI50 ~ 4.5 µM
Triazole-Oxadiazole CompoundsVarious CNS ModelsNeuropharmacological EffectsNot specified

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenation : Bromine in the target compound enhances binding to hydrophobic enzyme pockets (e.g., kinases) compared to fluorine-only analogues .

Spectroscopic and Computational Comparisons

  • NMR Analysis : highlights that substituents in regions analogous to the bromo-fluorophenyl group cause distinct chemical shifts (Δδ ~0.5–1.2 ppm) in protons near the oxadiazole ring, confirming altered electronic environments .

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